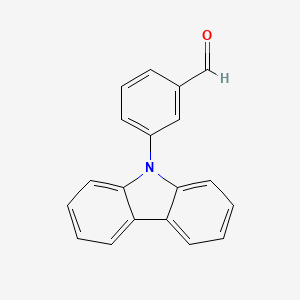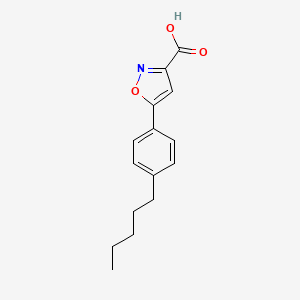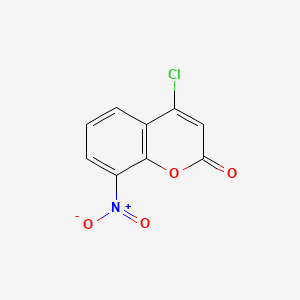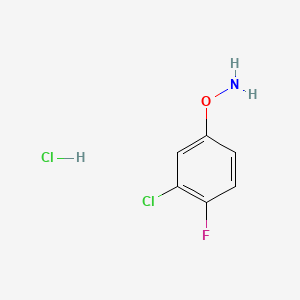![molecular formula C18H10BBrO2 B15336625 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene](/img/structure/B15336625.png)
7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is a complex organic compound characterized by its unique structure, which includes a bromine atom, oxygen atoms, and a boron atom within its molecular framework. This compound is part of the larger family of polycyclic aromatic hydrocarbons (PAHs), which are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene typically involves multi-step organic reactions. One common approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pressure, is crucial for achieving high-purity products.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of organic chemistry, 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in the construction of larger PAHs and other organic compounds.
Biology: The compound has shown potential in biological research, particularly in the study of cellular processes and signaling pathways. Its ability to interact with biological macromolecules makes it a useful tool for probing biological systems.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic properties. They may serve as precursors for the development of new drugs targeting various diseases, including cancer and neurological disorders.
Industry: In the materials industry, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties contribute to the development of high-performance materials.
Mechanism of Action
The mechanism by which 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene exerts its effects depends on its specific application. For example, in OLEDs, the compound acts as a host material that facilitates the transfer of electrons and holes, leading to efficient light emission. The molecular targets and pathways involved in biological systems may include interactions with enzymes, receptors, or other cellular components.
Comparison with Similar Compounds
5,9-Dioxa-13b-boranaphtho[3,2,1-de]anthracene (DOBNA): This compound is structurally similar but lacks the bromine atom.
N7,N7,N13,N13,5,9,11,15-octaphenyl-5,9,11,15-tetrahydro-5,9,11,15-tetraaza-19b,20b-diboradinaphtho[3,2,1-de1',2',3'-jk]pentacene-7,13-diamine (Ν-DABNA): Another related compound used in OLEDs.
Uniqueness: 7-Bromo-5,9-dioxa-13b-boranaphtho[3,2,1-de]anthracene stands out due to the presence of the bromine atom, which can significantly alter its chemical reactivity and electronic properties compared to its analogs. This makes it particularly useful in specific applications where such modifications are beneficial.
Properties
Molecular Formula |
C18H10BBrO2 |
|---|---|
Molecular Weight |
349.0 g/mol |
IUPAC Name |
11-bromo-8,14-dioxa-1-borapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9,11,13(21),15,17,19-nonaene |
InChI |
InChI=1S/C18H10BBrO2/c20-11-9-16-18-17(10-11)22-15-8-4-2-6-13(15)19(18)12-5-1-3-7-14(12)21-16/h1-10H |
InChI Key |
ADNVUYCDRMXRJH-UHFFFAOYSA-N |
Canonical SMILES |
B12C3=CC=CC=C3OC4=CC(=CC(=C41)OC5=CC=CC=C25)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[[4-(Difluoromethyl)benzyl]amino]propanoate](/img/structure/B15336546.png)
![2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid](/img/structure/B15336548.png)
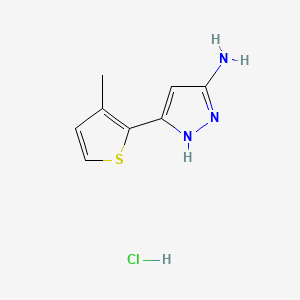
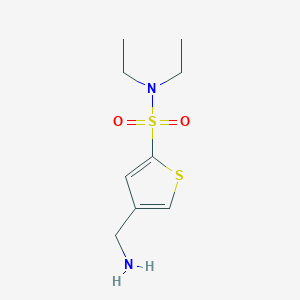
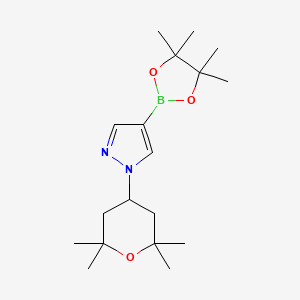
![2-[4-Bromo-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B15336580.png)
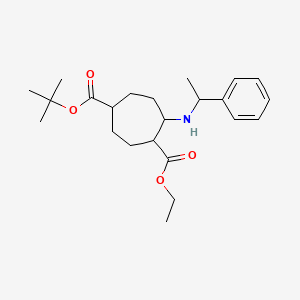
![Benzo[4,5]indolo[2,1-b]quinazoline-8,14-dione](/img/structure/B15336586.png)
![Methyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-2-oxopropanoate](/img/structure/B15336594.png)
